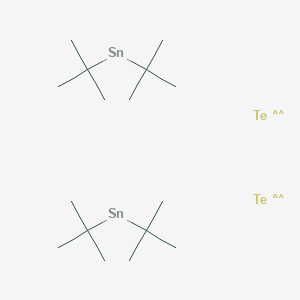
Di-tert-butyl-lambda~2~-stannane--tellurium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of both tin and tellurium atoms in its molecular structure
Vorbereitungsmethoden
The synthesis of Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) typically involves the reaction of di-tert-butylstannane with tellurium. The reaction conditions often require an inert atmosphere to prevent oxidation and may involve the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Analyse Chemischer Reaktionen
Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other organotin compounds.
Wirkmechanismus
The mechanism of action of Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) can be compared with other similar compounds such as:
Di-tert-butyl-lambda~2~-stannane–selenium (1/1): Similar in structure but contains selenium instead of tellurium.
Di-tert-butyl-lambda~2~-stannane–sulfur (1/1): Contains sulfur instead of tellurium.
Di-tert-butyl-lambda~2~-stannane–oxygen (1/1): Contains oxygen instead of tellurium.
The uniqueness of Di-tert-butyl-lambda~2~-stannane–tellurium (1/1) lies in its specific chemical properties and reactivity due to the presence of tellurium, which imparts distinct characteristics compared to its analogs.
Eigenschaften
CAS-Nummer |
63163-41-7 |
|---|---|
Molekularformel |
C16H36Sn2Te2 |
Molekulargewicht |
721.1 g/mol |
InChI |
InChI=1S/4C4H9.2Sn.2Te/c4*1-4(2)3;;;;/h4*1-3H3;;;; |
InChI-Schlüssel |
STWDEZZFVALCRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Sn]C(C)(C)C.CC(C)(C)[Sn]C(C)(C)C.[Te].[Te] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)
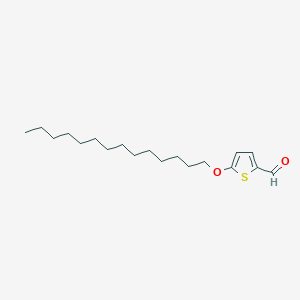
![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
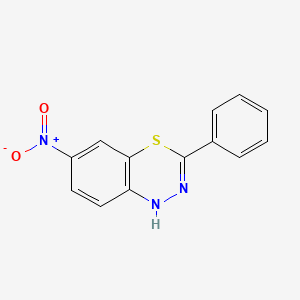
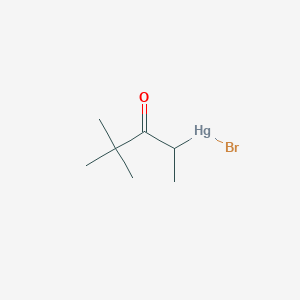
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
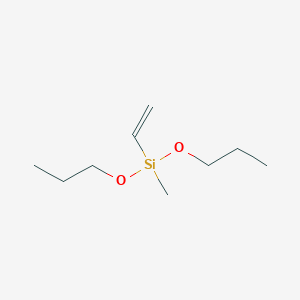
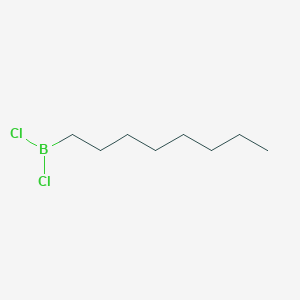
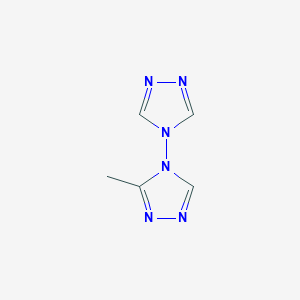

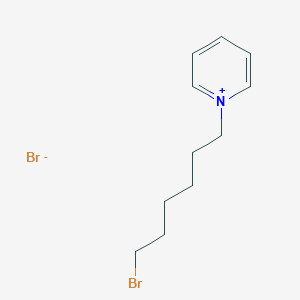
![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)
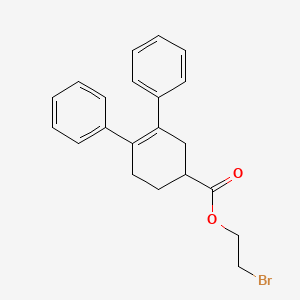
![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
